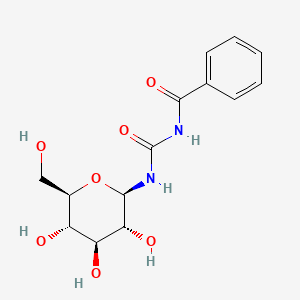

N-Benzoyl-N'-beta-D-glucopyranosyl urea

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C14H18N2O7 |

|---|---|

Poids moléculaire |

326.30 g/mol |

Nom IUPAC |

N-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]carbamoyl]benzamide |

InChI |

InChI=1S/C14H18N2O7/c17-6-8-9(18)10(19)11(20)13(23-8)16-14(22)15-12(21)7-4-2-1-3-5-7/h1-5,8-11,13,17-20H,6H2,(H2,15,16,21,22)/t8-,9-,10+,11-,13-/m1/s1 |

Clé InChI |

JSBCZGSPFATCOV-BZNQNGANSA-N |

SMILES isomérique |

C1=CC=C(C=C1)C(=O)NC(=O)N[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

SMILES canonique |

C1=CC=C(C=C1)C(=O)NC(=O)NC2C(C(C(C(O2)CO)O)O)O |

Synonymes |

N-benzoyl-N'-beta-D-glucopyranosyl urea N-benzoyl-N'-glucopyranosylurea |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Pathways for N-Benzoyl-N'-beta-D-glucopyranosyl urea (B33335)

The synthesis of N-Benzoyl-N'-beta-D-glucopyranosyl urea is a multi-step process that hinges on the careful preparation of its core components and their subsequent coupling. The most common strategies involve the formation of the urea linkage between a glucopyranosyl precursor and a benzoyl moiety.

Synthesis of Glucopyranosyl and Benzoyl Precursors

The primary glucopyranosyl precursor is typically a protected form of β-D-glucopyranosyl urea. A common starting material is per-O-acetylated β-D-glucopyranosyl urea. This intermediate is often prepared from a corresponding phosphinimine derivative, ensuring the correct stereochemistry at the anomeric carbon.

The benzoyl precursor is frequently an activated form of benzoic acid, designed to readily react with the glucopyranosyl urea. Benzoyl isocyanate is a key reagent for this purpose. It can be synthesized by reacting benzamide (B126) with oxalyl chloride. This reaction generates the highly reactive isocyanate group that is primed for the subsequent coupling reaction.

Urea Formation Strategies and Coupling Reactions

Two primary strategies have been established for the formation of the this compound linkage:

Acylation of Glucopyranosyl Urea: This method involves the direct acylation of a pre-formed glucopyranosyl urea. In a widely adopted procedure, O-peracetylated β-D-glucopyranosyl urea is reacted with benzoyl chloride. nih.gov This reaction is typically catalyzed by a Lewis acid, such as zinc chloride (ZnCl₂), in a suitable solvent like chloroform (B151607). nih.gov The catalyst activates the benzoyl chloride, facilitating the nucleophilic attack by the nitrogen of the glucopyranosyl urea.

Reaction with Acyl-Isocyanates: An alternative and efficient route involves the reaction of a glucopyranosylamine with a benzoyl isocyanate. nih.gov This approach can be performed with either O-peracetylated or unprotected glucopyranosylamines. The isocyanate group is highly electrophilic and readily reacts with the amine function of the glucopyranosylamine to form the desired urea linkage. This method offers the advantage of proceeding under mild conditions.

Following the coupling reaction, a deprotection step is necessary to remove the acetyl protecting groups from the glucose moiety. This is commonly achieved through base-catalyzed transesterification, for instance, using sodium methoxide (B1231860) in methanol (B129727) at low temperatures. nih.gov Acid-catalyzed methods can also be employed. nih.gov

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. In the ZnCl₂-catalyzed acylation of O-peracetylated β-D-glucopyranosyl urea with benzoyl chloride, refluxing in chloroform has been shown to be effective. nih.gov The molar ratios of the reactants and the catalyst are critical parameters that need to be optimized to maximize the yield and minimize the formation of by-products.

For the isocyanate-based methods, the choice of solvent and temperature plays a crucial role. While these reactions can often proceed at room temperature, optimization may be required depending on the specific substrates. The yields for these coupling reactions are generally reported to be moderate to good.

Purification and Isolation Techniques for Synthetic Intermediates and the Final Product

The purification of this compound and its synthetic intermediates is essential to obtain a high-purity product for biological evaluation. The most commonly employed technique is column chromatography.

For protected intermediates, such as the per-O-acetylated derivatives, normal-phase chromatography on silica (B1680970) gel is effective. A variety of solvent systems, often mixtures of ethyl acetate (B1210297) and methanol, can be used for elution. mdpi.com

After the deprotection step, the final product, this compound, is more polar. Purification is typically achieved using column chromatography on silica gel with a more polar eluent system. In addition to chromatography, crystallization can be a valuable technique for obtaining highly pure final product. The choice of solvent for crystallization is critical and must be determined empirically.

Thin-layer chromatography (TLC) is routinely used to monitor the progress of reactions and to identify the fractions containing the desired compound during column chromatography.

Strategies for Chemical Modification and Analog Generation

To investigate the structure-activity relationship (SAR) of this compound, a variety of chemical modifications have been explored. These modifications are strategically designed to probe the interactions of the molecule with its biological target.

Rational Design of this compound Derivatives for Structure-Activity Relationship (SAR) Studies

The rational design of derivatives has primarily focused on the benzoyl moiety, as this part of the molecule can be readily modified by using substituted benzoyl chlorides or benzoyl isocyanates in the synthesis. A systematic study involving the introduction of various substituents at the 4-position of the benzoyl ring has provided valuable insights into the SAR of these compounds as inhibitors of glycogen (B147801) phosphorylase. nih.gov

Substituents with diverse electronic and steric properties, such as methyl (Me), phenyl (Ph), chloro (Cl), hydroxyl (OH), methoxy (B1213986) (OMe), nitro (NO₂), amino (NH₂), carboxyl (COOH), and carboxymethyl (COOMe), have been incorporated. nih.gov Kinetic studies of these analogues revealed that most were low micromolar inhibitors of rabbit muscle glycogen phosphorylase b (RMGPb). nih.gov Notably, the 4-methylbenzoyl derivative was identified as the most potent inhibitor in this series, with a Kᵢ value of 2.3 μM. nih.gov

Crystallographic studies of several of these analogues in complex with RMGPb have shown that the substituted benzoyl urea derivatives can occupy the β-pocket subsite of the enzyme. nih.gov These findings highlight the importance of the benzoyl moiety in the binding and inhibitory activity of this class of compounds and provide a rational basis for the design of future, more potent inhibitors.

Modifications of the Benzoyl Moiety

The benzoyl group of this compound offers a prime site for chemical modification to explore structure-activity relationships. A common strategy involves the introduction of substituents onto the phenyl ring, which can influence the compound's electronic properties, steric bulk, and potential for additional interactions with biological targets.

One of the primary methods for achieving this is through the reaction of a suitably substituted benzoyl isocyanate with a glucopyranosylamine derivative. Alternatively, O-peracetylated β-D-glucopyranosyl urea can be acylated using a substituted benzoyl chloride in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂). nih.govnih.govnih.gov

Detailed research findings have shown that the nature of the substituent on the benzoyl ring can fine-tune the biological activity of the resulting compound. For example, in a series of N-(4-substituted-benzoyl)-N'-(β-D-glucopyranosyl)ureas, the 4-methylbenzoyl derivative was identified as a potent inhibitor of rabbit muscle glycogen phosphorylase b. nih.gov

Table 1: Examples of Modifications of the Benzoyl Moiety

| Substituent on Benzoyl Ring | Resulting Compound Name |

|---|---|

| 4-Methyl | N-(4-Methylbenzoyl)-N'-beta-D-glucopyranosyl urea |

| 4-Chloro | N-(4-Chlorobenzoyl)-N'-beta-D-glucopyranosyl urea |

| 4-Methoxy | N-(4-Methoxybenzoyl)-N'-beta-D-glucopyranosyl urea |

| 4-Nitro | N-(4-Nitrobenzoyl)-N'-beta-D-glucopyranosyl urea |

| 4-Phenyl | N-(4-Phenylbenzoyl)-N'-beta-D-glucopyranosyl urea |

| 4-Hydroxy | N-(4-Hydroxybenzoyl)-N'-beta-D-glucopyranosyl urea |

| 4-Amino | N-(4-Aminobenzoyl)-N'-beta-D-glucopyranosyl urea |

| 4-Carboxy | N-(4-Carboxybenzoyl)-N'-beta-D-glucopyranosyl urea |

Derivatization of the Glucopyranosyl Unit

The glucopyranosyl unit presents multiple hydroxyl groups that can be selectively or exhaustively derivatized to alter the solubility, stability, and biological interactions of the parent compound. Protecting group chemistry plays a pivotal role in these modifications.

A common initial step in the synthesis of this compound involves the use of a per-O-acetylated glucopyranosyl precursor. nih.gov These acetyl groups serve as protecting groups for the hydroxyl functions of the sugar. Subsequent deacetylation, often achieved under Zemplén conditions using a catalytic amount of sodium methoxide in methanol, yields the unprotected this compound. nih.gov This deprotection step is crucial for restoring the natural carbohydrate structure, which is often essential for biological recognition.

Beyond simple deacetylation, regioselective modification of the glucopyranosyl moiety allows for the introduction of functional groups at specific positions. This can be challenging due to the similar reactivity of the hydroxyl groups. However, strategies involving the use of bulky protecting groups or temporary protecting groups can facilitate selective derivatization. For instance, the primary hydroxyl group at the C-6 position is often more reactive and can be selectively functionalized. nih.gov While specific examples for this compound are not extensively documented in the readily available literature, general principles of carbohydrate chemistry suggest that techniques like selective silylation or tritylation of the C-6 hydroxyl, followed by further reactions at other positions, are feasible.

Chemical Alterations of the Urea Linkage

The urea linkage itself can be chemically altered to produce isosteres such as thioureas and guanidines, which can exhibit different hydrogen bonding capabilities, geometries, and metabolic stabilities.

The synthesis of the corresponding N-Benzoyl-N'-beta-D-glucopyranosyl thiourea (B124793) can be achieved by reacting a benzoyl isothiocyanate with a glucopyranosylamine. A general method for the preparation of glycosyl thioureas involves the condensation of a glycosyl isothiocyanate with an appropriate amine or hydrazide derivative. nih.gov For instance, per-O-acetylated glycosyl isothiocyanates can be prepared from the corresponding per-O-acetylated sugars and subsequently coupled with amines to form thiourea-linked compounds. nih.gov Another approach involves the reaction of β-D-glucopyranosylammonium carbamate (B1207046) with an isothiocyanate in dry pyridine. nih.gov

The synthesis of the N-Benzoyl-N'-beta-D-glucopyranosyl guanidine analog is more complex. General methods for the synthesis of guanidines often involve the reaction of an amine with a guanidinylating agent. One potential route could involve the conversion of this compound to its corresponding thiourea, followed by activation of the thiourea with a reagent like a mercury(II) salt and subsequent reaction with an amine to form the guanidine. researchgate.net Another strategy involves the reaction of an azide (B81097) with a guanidinylating reagent like N,N'-di-Boc-N-triflylguanidine in a one-pot manner. researchgate.net

Stereochemical Control and Regioselectivity in Synthesis

A critical challenge in the synthesis of this compound and its derivatives is the control of stereochemistry at the anomeric center (C-1 of the glucose unit). The formation of the N-glycosidic bond can lead to a mixture of α- and β-anomers. nih.gov Achieving high stereoselectivity for the desired β-anomer is paramount, as the anomeric configuration is often a key determinant of biological activity.

Several factors influence the stereochemical outcome of the glycosylation reaction, including the nature of the protecting groups on the sugar, the solvent, the temperature, and the catalyst used. The use of participating protecting groups at the C-2 position of the glucopyranosyl donor, such as an acetyl group, can favor the formation of the 1,2-trans product, which in the case of glucose corresponds to the β-anomer, via neighboring group participation.

However, the synthesis of N-acyl-N'-glycosyl ureas can still result in anomeric mixtures under various conditions. nih.gov For example, the acylation of O-peracetylated β-D-glucopyranosyl urea with acyl chlorides in the presence of ZnCl₂ can lead to the formation of both α and β anomers. nih.gov Similarly, the addition of O-peracetylated β-D-glucopyranosylamine to acyl isocyanates can also produce anomeric mixtures. nih.gov

Strategies to enhance β-selectivity include the use of specific catalysts and reaction conditions. For instance, cooperative catalysis using a singly protonated phenanthrolinium salt has been shown to facilitate β-selective glycosylations with α-glycosyl trichloroacetimidate (B1259523) donors. nih.gov Furthermore, the use of urea or thiourea derivatives as catalysts in glycosylation reactions has been explored to control stereoselectivity. wayne.edunih.gov These catalysts can activate the glycosyl donor and influence the stereochemical course of the reaction through hydrogen bonding interactions. wayne.edu The choice of solvent can also play a crucial role, with non-polar solvents sometimes favoring S_N2-type reactions that lead to inversion of configuration at the anomeric center, thus producing the β-anomer from an α-donor.

Regioselectivity is another important consideration, particularly when dealing with unprotected or partially protected glucopyranosyl precursors. The inherent differences in the reactivity of the hydroxyl groups (primary vs. secondary) can be exploited to achieve regioselective modifications. nih.gov For instance, the primary hydroxyl at C-6 is generally the most nucleophilic and can be targeted for selective functionalization. nih.gov

Advanced Structural Elucidation and Characterization Techniques

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational modes of chemical bonds. For N-Benzoyl-N'-beta-D-glucopyranosyl urea (B33335), characteristic absorption bands would be expected for the various functional groups.

While a dedicated, publicly available IR spectrum for N-Benzoyl-N'-beta-D-glucopyranosyl urea is not available, the expected characteristic absorption bands can be inferred from the known ranges for its constituent functional groups. The table below outlines these expected regions.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Urea & Amide) | Stretching | 3500-3200 |

| C-H (Aromatic & Aliphatic) | Stretching | 3100-2850 |

| C=O (Benzoyl & Urea) | Stretching | 1700-1630 |

| C=C (Aromatic) | Stretching | 1600-1450 |

| C-N (Amide & Urea) | Stretching | 1450-1380 researchgate.net |

| C-O (Glucopyranosyl) | Stretching | 1260-1050 |

This table is predictive and based on general spectroscopic principles, as specific experimental data for the compound is not publicly available.

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. A Raman spectrum of this compound would be expected to show strong signals for the aromatic ring and the C-C backbone of the glucose unit. As with IR spectroscopy, specific experimental data for the Raman spectrum of this compound is not readily found in the public domain.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

The determination of the crystal structure of this compound in its isolated form would provide invaluable information about its molecular conformation, bond lengths, bond angles, and intermolecular interactions in the solid state. However, to date, a crystal structure of the isolated compound has not been reported in the publicly accessible literature.

This compound has been successfully co-crystallized with its biological target, glycogen (B147801) phosphorylase b (GPb), providing significant insights into its mechanism of action as an inhibitor. nih.govresearchgate.net

The co-crystals of this compound with rabbit muscle glycogen phosphorylase b (RMGPb) were obtained via the vapor diffusion method. In this technique, a solution containing the protein and the ligand is allowed to equilibrate with a reservoir solution containing a precipitant. This slow change in solvent conditions promotes the formation of well-ordered crystals. For the complex with this compound, crystals were typically grown from a solution containing the protein, the inhibitor, and a suitable buffer, and equilibrated against a solution containing polyethylene (B3416737) glycol.

X-ray diffraction data for the co-crystals of this compound and glycogen phosphorylase b were collected at low temperatures to minimize radiation damage. The resulting diffraction patterns were processed to determine the electron density map of the crystal, from which the atomic model of the protein-ligand complex was built and refined. The structure of the complex was determined to a high resolution, allowing for a detailed analysis of the binding interactions. nih.govresearchgate.net

The crystallographic analysis revealed that this compound binds to the catalytic site of glycogen phosphorylase b. nih.govresearchgate.net This binding induces a significant conformational change in a loop of the protein (residues 282-287), which shifts to accommodate the inhibitor. nih.govresearchgate.net The glucopyranosyl moiety of the inhibitor makes hydrogen bonds and van der Waals contacts similar to those observed for glucose, while the benzoyl urea portion engages in additional polar interactions with the protein. nih.govresearchgate.net

Co-crystallization Studies with Macromolecular Targets

Structural Refinement and Validation Parameters

The process of refining a crystal structure is a critical step that follows the initial solution of the diffraction pattern. It involves iteratively adjusting the atomic coordinates and other parameters of the model to achieve the best possible fit with the experimental X-ray diffraction data. The quality of this fit and the geometric integrity of the final model are assessed using several key statistical parameters.

In the crystallographic study of this compound complexed with glycogen phosphorylase b (GPb), the structure was determined to a high resolution of 1.80 Å. rcsb.org This level of detail allows for a precise localization of the atoms of the compound and the surrounding protein residues. The refinement of this complex structure yielded specific validation parameters that attest to the quality of the model. rcsb.orgpdbj.org

The R-work, or R-factor, quantifies the agreement between the crystallographic model and the experimental X-ray diffraction data, with a lower value indicating a better fit. For the GPb-N-Benzoyl-N'-beta-D-glucopyranosyl urea complex, the R-work was reported as 0.215. rcsb.orgpdbj.org A related and crucial parameter is the R-free, which is calculated from a small subset of reflections that are not used in the refinement process. This serves as a less biased indicator of the model's quality and its ability to predict unobserved data. The reported R-free for this complex was 0.246. rcsb.orgpdbj.org

Furthermore, the geometric quality of the model is assessed by its deviation from ideal bond lengths and angles. The root-mean-square deviation (RMSD) for bond lengths was a mere 0.007 Å, and for bond angles, it was 1.200°. pdbj.org These values indicate that the covalent geometry of the refined structure is very close to the expected standard values, lending further confidence to the accuracy of the model.

| Parameter | Value | Significance |

|---|---|---|

| Resolution (Å) | 1.80 | The level of detail resolved in the electron density map. |

| R-work | 0.215 | A measure of the agreement between the model and the experimental data. |

| R-free | 0.246 | A cross-validation metric to monitor the refinement process and prevent overfitting. |

| RMSD Bond Lengths (Å) | 0.007 | The root-mean-square deviation from ideal bond lengths. |

| RMSD Bond Angles (°) | 1.200 | The root-mean-square deviation from ideal bond angles. |

Interpretation of Electron Density Maps and Molecular Conformation within Complexes

The structure of the complex clearly shows that this compound binds tightly at the catalytic site of the enzyme. nih.govpdbj.org The glucopyranose moiety of the compound occupies the same position as glucose, a natural substrate, and forms standard hydrogen bonds and van der Waals contacts with the protein. nih.gov

A key finding from the electron density map analysis is the substantial conformational change induced in the GPb enzyme upon the binding of this compound. nih.govpdbj.org Specifically, a loop of the polypeptide chain, comprising residues 282-287, is displaced by 1.3 to 3.7 Å at the alpha-carbon positions to accommodate the benzoyl group of the inhibitor. nih.gov This induced-fit mechanism highlights the flexibility of the enzyme's active site and the specific interactions that contribute to the tight binding of the compound.

Interestingly, besides the catalytic site, this compound has also been observed to occupy a new allosteric site, which is located approximately 33 Å away from the catalytic site. nih.gov This discovery of a secondary binding location is significant for understanding the compound's inhibitory mechanism and for the design of future, potentially more potent, antidiabetic drugs targeting glycogen phosphorylase. nih.gov The ability of the benzoyl urea moiety to be accommodated in different pockets within the enzyme underscores the versatility of its interactions. nih.gov

| Structural Feature | Observation | Reference |

|---|---|---|

| Binding Site | Binds at the catalytic site of glycogen phosphorylase b. | pdbj.org, nih.gov |

| Glucopyranose Moiety Interaction | Forms standard hydrogen bonds and van der Waals contacts, similar to glucose. | nih.gov |

| Induced Conformational Change | Causes a significant shift (1.3-3.7 Å) in the 282-287 loop of the protein. | nih.gov |

| Allosteric Site Binding | Can also occupy a new allosteric site, 33 Å from the catalytic site. | nih.gov |

Molecular Interactions and Biochemical Mechanism of Action

Identification and Characterization of Biochemical Targets

N-Benzoyl-N'-beta-D-glucopyranosyl urea (B33335) has been identified as a notable inhibitor of glycogen (B147801) phosphorylase (GP). nih.goveie.grresearchgate.net This enzyme is a key focus for therapeutic intervention, particularly in the context of type 2 diabetes. nih.goveie.grresearchgate.net Structural and kinetic studies have confirmed that N-Benzoyl-N'-beta-D-glucopyranosyl urea binds to glycogen phosphorylase b (GPb), the less active form of the enzyme, at its catalytic site. nih.goveie.gr Crystallographic analysis of the complex formed between muscle GPb and this compound has shown that the inhibitor binds tightly within this catalytic region. nih.goveie.gr This binding is significant enough to induce substantial conformational changes in the enzyme's structure, particularly affecting the loop of the polypeptide chain consisting of residues 282-287, which shifts to accommodate the inhibitor. nih.goveie.gr Interestingly, research has also indicated that this compound can occupy a newly identified allosteric site, which is located approximately 33 Å away from the catalytic site. nih.goveie.gr

Glycogen phosphorylase is the enzyme that catalyzes the rate-limiting step in glycogenolysis, the process of breaking down glycogen into glucose-1-phosphate. proteopedia.orgwikipedia.org This enzymatic action is crucial for regulating cellular energy and maintaining blood glucose homeostasis. researchgate.net The produced glucose-1-phosphate can then be converted to glucose-6-phosphate and enter glycolysis to generate ATP, providing energy for cellular activities, especially in muscle cells during contraction. proteopedia.orgresearchgate.net

The activity of glycogen phosphorylase is tightly regulated through both allosteric control and covalent modification (phosphorylation). wikipedia.orgtaylorandfrancis.com The enzyme exists in two main forms: the generally inactive glycogen phosphorylase b (GPb) and the active glycogen phosphorylase a (GPa). proteopedia.orgwikipedia.org In the liver, glycogen phosphorylase plays a critical role in maintaining blood glucose levels by breaking down hepatic glycogen stores and releasing glucose into the bloodstream. researchgate.net In muscle tissue, its primary function is to mobilize glycogen stores to provide a rapid source of energy for muscle function. researchgate.net Given its central role in glycogen metabolism, the inhibition of glycogen phosphorylase is a significant area of research for conditions characterized by hyperglycemia. eie.gr

Enzymatic Inhibition Kinetics

Kinetic studies have demonstrated that N-Benzoyl-N'-beta-D-glucopyranosyl ureas are effective inhibitors of rabbit muscle glycogen phosphorylase b (RMGPb), with inhibitory potencies in the low micromolar range. nih.gov For instance, a substituted derivative, N-(4-methylbenzoyl)-N'-(β-D-glucopyranosyl) urea, has been shown to be the most potent among a series of related compounds, with a determined inhibition constant (Ki) of 2.3 μM. nih.gov

Table 1: Inhibition Potency of a Substituted this compound against Rabbit Muscle Glycogen Phosphorylase b (RMGPb)

| Compound | Ki (μM) |

| N-(4-methylbenzoyl)-N'-(β-D-glucopyranosyl) urea | 2.3 nih.gov |

The mechanism of inhibition of glycogen phosphorylase by this compound appears to be complex. The binding of the inhibitor to the catalytic site of the enzyme suggests a competitive mode of inhibition, where the inhibitor and the natural substrate compete for the same binding location. nih.goveie.grjackwestin.com This is supported by crystallographic data showing the compound occupying the catalytic site. nih.gov

However, the discovery that this compound can also bind to an allosteric site distinct from the catalytic site introduces the possibility of a mixed-type inhibition. nih.goveie.grjackwestin.com Mixed inhibition occurs when an inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often at an allosteric site, affecting both the binding of the substrate and the catalytic activity of the enzyme. jackwestin.com This dual binding capability suggests a multifaceted mechanism of action for this compound.

The determination of the inhibition kinetics of compounds like this compound involves established enzymatic assays. A common method for assaying enzyme activity is to measure the rate of glycogen synthesis. mdpi.com In these experiments, the activity of the dephosphorylated GPb isoform is measured in the presence of the enzyme, varying concentrations of the substrate α-D-glucose-1-phosphate, and constant concentrations of glycogen and the allosteric activator AMP. mdpi.com

The resulting kinetic data are often analyzed using graphical methods such as the double reciprocal plot, also known as the Lineweaver-Burk plot. mdpi.com This analysis, in conjunction with non-linear data analysis programs, allows for the determination of key kinetic parameters, including the Michaelis constant (Km) and the inhibition constant (Ki), which are essential for characterizing the potency and mechanism of the inhibitor. mdpi.comfkit.hr

Structural Basis of Ligand-Target Recognition and Molecular Binding Modes

The inhibitory action of this compound on glycogen phosphorylase is rooted in its specific binding interactions within the enzyme's catalytic site. nih.goveie.gr Crystallographic studies have elucidated the precise nature of these interactions, providing a detailed picture of how the ligand is recognized and accommodated by the protein. nih.govresearchgate.net

Detailed Analysis of Hydrogen Bonding Networks and Polar Interactions

The binding of this compound to glycogen phosphorylase b (GPb) is characterized by an extensive network of hydrogen bonds and polar interactions. In the GPb-inhibitor complex, a total of 21 hydrogen bonds contribute to the stability of the interaction. eie.gr

The glucopyranose moiety of the inhibitor establishes a series of hydrogen bonds that are conserved and similar to those observed in the complex of GPb with glucose. nih.goveie.gr This glucose-like binding anchors the molecule within the catalytic site. The urea and benzoyl portions of the molecule extend into a side channel known as the β-pocket, where they form additional crucial polar contacts. eie.gr The urea moiety, in particular, is situated in a favorable electrostatic environment, maximizing its interactions with the surrounding protein residues. nih.goveie.gr

Hydrophobic Interactions and Van der Waals Contacts at the Binding Interface

Beyond polar interactions, the binding of this compound is significantly stabilized by numerous hydrophobic and van der Waals contacts. A detailed analysis of the complex reveals a total of 96 van der Waals interactions. eie.gr These can be categorized as follows:

7 nonpolar/nonpolar interactions

16 polar/polar interactions

73 polar/nonpolar interactions eie.gr

The benzoyl group plays a critical role in these interactions, occupying a hydrophobic pocket within the catalytic site. eie.gr This snug fit into the β-pocket, a subsite leading toward residue His341, is largely governed by favorable van der Waals forces. eie.gr Studies on related C-glucopyranosyl triazoles have underscored the importance of van der Waals interactions between the aryl moiety and residues within this hydrophobic pocket, as these forces are primarily responsible for the variations in inhibitory potency among different analogues. nih.gov The glucopyranose part of the molecule also contributes through standard van der Waals contacts with the enzyme. nih.goveie.gr

Conformational Changes Induced in the Enzyme upon Ligand Binding

Unlike some simpler glucose analogues that bind with minimal disturbance to the enzyme's structure, this compound induces substantial conformational changes in glycogen phosphorylase upon binding. nih.goveie.gr The binding of this inhibitor at the catalytic site causes a significant shift in the polypeptide loop encompassing residues 282-287, often referred to as the 280s loop. nih.govresearchgate.net The alpha-carbon atoms of this loop are displaced by 1.3 to 3.7 Å to accommodate the bulky benzoyl group of the inhibitor. nih.goveie.gr

Furthermore, studies on N-(4-substituted-benzoyl) analogues have shown that these derivatives can induce an even more extended shift of the 280s loop compared to the unsubstituted parent compound. nih.govresearchgate.net This structural rearrangement is a key feature of the inhibitor's mechanism, highlighting the plasticity of the enzyme's active site and its ability to adapt to the ligand.

Role of Ordered Water Molecules in Ligand-Protein Interactions

The results from studies on various substituted benzoyl urea compounds strongly suggest that these water molecules are a key element in ligand binding. nih.govresearchgate.net They help to fill the available space within the β-pocket subsite, optimizing the shape complementarity between the ligand and the enzyme. nih.govresearchgate.net This highlights the critical consideration of solvent molecules in the rational, structure-based design of more potent enzyme inhibitors. nih.gov

Structure-Activity Relationship (SAR) Analysis at the Enzymatic Level

The systematic modification of the benzoyl group in this compound has provided valuable insights into the structure-activity relationships (SAR) for this class of glycogen phosphorylase inhibitors. Kinetic studies on a series of N-(4-substituted-benzoyl)-N'-(β-D-glucopyranosyl) ureas have revealed that the nature of the substituent at the 4-position of the phenyl ring significantly influences inhibitory potency against rabbit muscle glycogen phosphorylase b (RMGPb). nih.gov

Most of the synthesized analogues exhibit inhibitory activity in the low micromolar range. nih.gov The introduction of a small, electron-donating methyl group at the 4-position resulted in the most potent compound in the series, with an inhibition constant (Kᵢ) of 2.3 µM. nih.gov This suggests that the electronic and steric properties of the substituent are critical determinants of binding affinity. The correlation between the calculated binding affinity of docked poses and the experimentally measured Kᵢ values was found to be high, validating the structural models and providing a predictive tool for designing future inhibitors. nih.gov

Table 1: Inhibition Constants (Kᵢ) of N-(4-Substituted-benzoyl)-N'-(β-D-glucopyranosyl) ureas against RMGPb This table is generated based on data indicating that most compounds were low micromolar inhibitors and the 4-methyl derivative was the most potent. nih.gov

| Substituent at 4-position | Inhibition Constant (Kᵢ) in µM |

| -H (Unsubstituted) | >2.3 |

| -CH₃ (Methyl) | 2.3 |

| -C₆H₅ (Phenyl) | Low micromolar |

| -Cl (Chloro) | Low micromolar |

| -OH (Hydroxy) | Low micromolar |

| -OCH₃ (Methoxy) | Low micromolar |

| -NO₂ (Nitro) | Low micromolar |

| -NH₂ (Amino) | Low micromolar |

| -COOH (Carboxy) | Low micromolar |

| -COOCH₃ (Methyl ester) | Low micromolar |

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial for understanding the binding mode and for predicting the affinity of a ligand for its target.

Prior to docking, the three-dimensional structure of N-Benzoyl-N'-beta-D-glucopyranosyl urea (B33335) must be prepared. This typically involves generating the 3D coordinates of the molecule and performing energy minimization to obtain a low-energy conformation. This can be achieved using various molecular modeling software packages.

The receptor, glycogen (B147801) phosphorylase, has a well-defined active site. Crystallographic studies of rabbit muscle glycogen phosphorylase b (RMGPb) in complex with N-Benzoyl-N'-beta-D-glucopyranosyl urea and its analogs have been instrumental in defining the binding site. tandfonline.comnih.govnih.govphyschemres.orgmdpi.com The active site is a pocket that accommodates the glucose moiety of the inhibitor, with an adjacent subsite, often referred to as the β-pocket, which can be occupied by the benzoyl group. tandfonline.comnih.gov For docking studies, the receptor coordinates are typically obtained from the Protein Data Bank (PDB). A key aspect of receptor site definition is the identification of the residues that form the binding pocket and the generation of a grid box that encompasses this area to guide the docking algorithm. bioinformation.net The 280s loop (residues 280-288) of glycogen phosphorylase is a flexible region that plays a significant role in substrate and inhibitor binding. bioinformation.net

Various docking algorithms and scoring functions are available to predict the binding of inhibitors to glycogen phosphorylase. A comparative study evaluated several docking methods, including GOLD (Genetic Optimization for Ligand Docking), for their ability to predict the binding of known glycogen phosphorylase inhibitors. acs.org The GOLD algorithm uses a genetic algorithm to explore the conformational space of the ligand within the active site and employs scoring functions like GoldScore and ChemScore to rank the resulting poses. While GOLD demonstrated a high success rate in reproducing the crystallographically observed binding poses of GP ligands, its precision in predicting binding affinities was found to be lower than some other methods in that particular study. acs.org

Another widely used docking program is GLIDE (Grid-based Ligand Docking with Energetics), which is available in standard precision (SP) and extra precision (XP) modes. GLIDE has been used in computational studies of N-(β-D-glucopyranosyl)-heteroaryl-carboxamides, which are structurally related to this compound, to predict their binding to glycogen phosphorylase. nih.gov The choice of scoring function is critical, as it is used to estimate the binding free energy and rank the different binding poses. These functions, such as GoldScore and ChemScore, take into account factors like hydrogen bonds, van der Waals interactions, and electrostatic interactions.

Table 1: Comparison of Docking Program Performance for Glycogen Phosphorylase Inhibitors This table presents a summary of findings from a comparative study of various docking programs. The data is generalized and not specific to this compound.

| Docking Program | Docking Success Rate (RMSD <0.2 nm) | Computational Precision (RMSE in kcal/mol) |

|---|---|---|

| GOLD | 96% | 20.98 |

| Autodock 4 (AD4) | 74% | ~2.00 |

| AutoDockVina (Vina) | 70% | Higher than AD4 |

| MOE | 0% | 1.99 |

Molecular docking studies have successfully predicted the binding pose of this compound and its derivatives in the catalytic site of glycogen phosphorylase. tandfonline.comnih.gov The glucopyranosyl moiety of the inhibitor is predicted to form key hydrogen bonds and van der Waals contacts, similar to those observed for glucose. nih.govphyschemres.org The benzoyl urea portion extends into the β-pocket of the active site. tandfonline.comnih.gov

Crystallographic studies have confirmed that the binding of this compound induces significant conformational changes in the protein, particularly a shift in the 280s loop (residues 282-287) by 1.3–3.7 Å to accommodate the inhibitor. nih.govphyschemres.org Docking simulations are crucial for rationalizing these interactions and for predicting how modifications to the inhibitor structure might affect binding.

A key outcome of these studies is the correlation between the calculated binding affinities from docking and the experimentally determined inhibitory constants (Ki). For a series of N-(4-Substituted-benzoyl)-N'-β-D-glucopyranosyl ureas, a high correlation (R-squared > 0.9) was found between the predicted binding affinity of the top-ranked docking poses and the experimental Ki values. tandfonline.comnih.gov This demonstrates the predictive power of molecular docking for this class of compounds.

Table 2: Predicted Interactions and Affinities for this compound Analogues This table is a representative example based on findings for substituted benzoyl urea derivatives and does not represent data for the parent compound exclusively.

| Compound Analogue (Substituent) | Experimental Ki (μM) | Predicted Binding Affinity (Score) | Key Predicted Interactions |

|---|---|---|---|

| 4-Methylbenzoyl | 2.3 | High | Hydrogen bonds with active site residues, van der Waals interactions in β-pocket. |

| Unsubstituted Benzoyl | Higher than 4-Methyl | Moderate | Similar to substituted analogues, but with less optimal fit in the β-pocket. |

| 4-Chlorobenzoyl | Low micromolar | High | Halogen bonding interactions may contribute to affinity. |

Molecular Dynamics (MD) Simulations

While specific molecular dynamics (MD) simulation studies exclusively focusing on this compound are not extensively reported in the searched literature, the application of this technique to other glycogen phosphorylase inhibitors provides a framework for how such studies would be conducted and the insights they would offer. MD simulations provide a dynamic view of the ligand-protein system, complementing the static picture offered by molecular docking.

MD simulations can be used to study the conformational flexibility of both this compound and glycogen phosphorylase upon binding. nih.gov Such simulations would typically start with the docked pose of the ligand in the protein's active site. Over the course of the simulation (typically nanoseconds to microseconds), the movements of all atoms in the system are calculated, providing a trajectory of the complex's dynamic behavior.

A key area of investigation would be the conformational dynamics of the 280s loop of glycogen phosphorylase. nih.govphyschemres.org MD simulations could reveal the extent of this loop's flexibility and how its conformation is stabilized by the presence of the inhibitor. Furthermore, the simulations would allow for the analysis of the conformational landscape of the inhibitor itself within the binding pocket, identifying the most stable conformations and any transient interactions that may occur.

A primary goal of MD simulations in this context is to assess the stability of the predicted ligand-protein complex over time. nih.gov This is often evaluated by calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms from their initial positions. A stable RMSD value over the simulation time suggests that the binding pose is stable.

Furthermore, MD simulations allow for a detailed analysis of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and glycogen phosphorylase. The persistence of these interactions throughout the simulation provides evidence for their importance in stabilizing the complex. By analyzing the trajectory, researchers can identify key residues that consistently interact with the inhibitor, which can be valuable for the design of more potent analogues.

Investigation of Solvent Effects and Water Dynamics in the Binding Pocket

Computational studies focusing on the interaction of this compound and its analogs with the binding sites of enzymes, such as glycogen phosphorylase (GP), have highlighted the critical role of solvent molecules, particularly water, in the binding process. Crystallographic and molecular modeling analyses of N-(4-substituted-benzoyl)-N'-(β-D-glucopyranosyl) ureas bound to rabbit muscle glycogen phosphorylase b (RMGPb) have revealed that these inhibitors, in conjunction with water molecules, effectively occupy the available space within the β-pocket subsite. nih.gov

Quantum Chemical Calculations

Electronic Structure Properties (e.g., frontier orbitals, charge distribution)

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of this compound. These methods provide insights into the molecule's reactivity, stability, and interaction capabilities. Key properties that can be calculated include the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

The charge distribution reveals the partial positive and negative charges on each atom, identifying regions prone to electrostatic interactions. The carbonyl oxygens and the hydroxyl groups of the glucopyranosyl moiety are expected to be electron-rich, making them potential hydrogen bond acceptors. The frontier orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For inhibitors like this compound, these electronic properties govern the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that are fundamental to its binding with a protein target.

Illustrative Table of Calculated Electronic Properties: Note: The following data are representative examples based on typical values for similar organic molecules and are for illustrative purposes, as specific DFT calculation results for this exact compound were not available in the searched literature.

| Electronic Property | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability, relevant for interactions with electron-deficient sites. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability, relevant for interactions with electron-rich residues. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical stability and reactivity of the molecule. |

| Dipole Moment | 4.8 D | Quantifies the overall polarity of the molecule, influencing its solubility and long-range electrostatic interactions. |

Interaction Energy Calculations within Protein Binding Sites (e.g., QM/MM approaches)

To accurately model the binding of this compound within a complex biological environment like an enzyme's active site, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. In this approach, the inhibitor and the key interacting amino acid residues of the binding site are treated with a high level of theory (QM), while the rest of the protein and solvent are treated with a more computationally efficient method (MM).

This methodology allows for a detailed and accurate calculation of the interaction energies between the ligand and the protein. The total interaction energy can be decomposed into its constituent physical components, such as electrostatic interactions (including hydrogen bonds), van der Waals interactions, and polarization effects. Such a decomposition is crucial for understanding the nature of the binding and identifying the key residues that contribute most significantly to the stability of the ligand-protein complex. For instance, QM/MM calculations can quantify the strength of hydrogen bonds between the urea and glucopyranosyl moieties of the inhibitor and polar residues in the binding site, as well as the contribution of stacking interactions between the benzoyl group and aromatic residues.

| Interacting Residue | Electrostatic Energy (kcal/mol) | Van der Waals Energy (kcal/mol) | Total Interaction Energy (kcal/mol) |

|---|---|---|---|

| Asp283 | -8.5 | -2.1 | -10.6 |

| Tyr613 | -3.2 | -4.5 | -7.7 |

| Asn284 | -6.8 | -1.9 | -8.7 |

| His341 | -2.1 | -3.3 | -5.4 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Enzymatic Activity

Selection and Generation of Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) modeling for a series of inhibitors like this compound and its analogs aims to build a mathematical model that correlates their structural or physicochemical properties with their biological activity (e.g., inhibitory constant, Ki). The first and most critical step in QSAR is the selection and generation of molecular descriptors. These descriptors are numerical values that quantify different aspects of a molecule's structure and properties.

For N-acyl-beta-D-glucopyranosylamine derivatives, a wide range of descriptors can be calculated, which are typically categorized as:

1D Descriptors: Molecular weight, count of specific atoms, etc.

2D Descriptors: Topological indices (e.g., connectivity indices), counts of structural features (e.g., hydrogen bond donors/acceptors, rotatable bonds).

3D Descriptors: Geometrical properties derived from the 3D conformation of the molecule (e.g., molecular surface area, volume, shape indices).

Physicochemical Descriptors: Calculated properties like lipophilicity (logP), molar refractivity (MR), and polarizability.

Quantum Chemical Descriptors: Electronic properties derived from quantum calculations, such as HOMO/LUMO energies, dipole moment, and atomic charges.

The selection of descriptors is crucial; they should be relevant to the binding mechanism and should not be highly inter-correlated. For a series of N-(4-substituted-benzoyl)-N'-(β-D-glucopyranosyl) ureas, descriptors related to the size, electronics, and hydrophobicity of the substituent on the benzoyl ring would be particularly important.

Illustrative Table of Molecular Descriptors for QSAR: Note: This table provides examples of descriptor classes and specific descriptors that would be relevant for a QSAR study of this compound and its analogs. It is an illustrative representation.

| Descriptor Class | Specific Descriptor Example | Relevance to Binding |

|---|---|---|

| Topological | Balaban J index | Describes the branching and shape of the molecule. |

| Geometrical (3D) | Molecular Surface Area (MSA) | Relates to the size of the molecule and its potential for van der Waals interactions. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Quantifies the hydrophobicity, important for entering the binding pocket. |

| Quantum Chemical | Energy of LUMO | Relates to the ability to accept electrons in interactions. |

| Constitutional | Number of Hydrogen Bond Donors | Directly relates to the potential for forming hydrogen bonds with the protein. |

Development and Validation of Predictive QSAR Models

Once a set of relevant molecular descriptors has been generated for a series of compounds including this compound, a predictive QSAR model can be developed. This involves using statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, to create an equation that relates the descriptors (independent variables) to the biological activity (dependent variable).

A key part of this process is the validation of the QSAR model to ensure its robustness and predictive power. This is typically done through:

Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the model's stability and predictive ability on the training set data.

External Validation: The model's predictive performance is tested on an external set of compounds that were not used in the model development. The predictive R² (R²_pred) is a common metric for this.

For N-(4-substituted-benzoyl)-N'-(β-D-glucopyranosyl) ureas, a molecular docking study successfully predicted binding affinities that correlated highly with experimentally measured Ki values, yielding a coefficient of determination (R²) over 0.9. nih.gov This high correlation is essentially a successful QSAR model, demonstrating that the calculated binding affinity, which is a complex descriptor derived from the molecule's 3D structure and its interaction with the protein, can effectively predict the enzymatic inhibition. Such validated models are powerful tools for predicting the activity of newly designed analogs and for guiding further optimization of inhibitor potency.

Interpretation of QSAR Models for Rational Design of Analogs

Quantitative Structure-Activity Relationship (QSAR) models are pivotal computational tools in medicinal chemistry for discerning the intricate connections between the structural features of a compound and its biological activity. In the context of this compound and its derivatives, QSAR studies, often integrated with molecular docking, provide a framework for the rational design of more potent analogs, particularly as inhibitors of enzymes like glycogen phosphorylase (GP). nih.govnih.gov The interpretation of these models allows researchers to predict the activity of novel, unsynthesized compounds and to understand the key molecular properties that govern their inhibitory potential.

A significant aspect of the computational analysis of this compound analogs involves molecular docking studies to predict their binding affinity to the target protein. These studies have demonstrated a strong correlation between the calculated binding affinities and the experimentally determined inhibitory constants (Kᵢ values). nih.gov For a series of N-(4-Substituted-benzoyl)-N'-(β-D-glucopyranosyl)ureas, a high correlation coefficient (R-squared > 0.9) was observed, indicating that the computational model accurately predicts the biological activity. nih.gov This high predictive power is fundamental for the rational design of new analogs, as it allows for the in silico screening of virtual compounds, prioritizing the synthesis of those with the most promising predicted activity.

The primary site for structural modification in these analogs is the benzoyl moiety, where different substituents can be introduced to modulate the compound's properties and its interaction with the target enzyme. The interpretation of QSAR and docking models focuses on how these substituents influence factors such as:

Steric and Electronic Properties: The size, shape, and electronic nature of the substituent on the benzoyl ring are critical. For instance, in a study of N-(4-Substituted-benzoyl)-N'-(β-D-glucopyranosyl)ureas, the 4-methylbenzoyl analog was identified as the most potent inhibitor of rabbit muscle glycogen phosphorylase b (RMGPb). nih.gov This suggests that a small, electron-donating group at this position is favorable for activity.

Hydrogen Bonding and Other Non-covalent Interactions: Docking studies reveal the specific interactions between the analog and the amino acid residues in the enzyme's binding pocket. For example, the urea moiety itself is often involved in crucial hydrogen bond interactions. nih.govnih.gov The substituent on the benzoyl ring can influence the orientation of the entire molecule within the binding site, thereby affecting these key interactions. Crystallographic analyses have shown that analogs of this compound can exploit the available space at the β-pocket subsite of glycogen phosphorylase, often with the involvement of water molecules in mediating binding. nih.gov

The rational design process, therefore, involves a cycle of computational prediction and experimental validation. Based on the insights from QSAR and docking models, new analogs with specific substituents are proposed. These virtual compounds are then evaluated computationally, and the most promising candidates are synthesized and tested experimentally. The results of these experiments are then used to refine and improve the QSAR model, leading to a more accurate predictive tool for the next round of design.

Data on N-(4-Substituted-benzoyl)-N'-β-D-glucopyranosyl urea Analogs

The following table summarizes the substituents on the 4-position of the benzoyl ring of this compound analogs and their reported inhibitory activity against rabbit muscle glycogen phosphorylase b (RMGPb).

| Substituent (at 4-position) | Chemical Formula of Substituent | Reported Activity (Kᵢ in µM) |

| Methyl | -CH₃ | 2.3 |

| Phenyl | -C₆H₅ | Low micromolar |

| Chloro | -Cl | Low micromolar |

| Hydroxyl | -OH | Low micromolar |

| Methoxy (B1213986) | -OCH₃ | Low micromolar |

| Nitro | -NO₂ | Low micromolar |

| Amino | -NH₂ | Low micromolar |

| Carboxyl | -COOH | Low micromolar |

| Methoxycarbonyl | -COOCH₃ | Low micromolar |

Data sourced from a study on N-(4-Substituted-benzoyl)-N'-(β-d-glucopyranosyl)ureas as inhibitors of glycogen phosphorylase. nih.gov

Advanced Research Applications and Future Perspectives

N-Benzoyl-N'-beta-D-glucopyranosyl urea (B33335) as a Model for Understanding Carbohydrate-Protein Interactions

N-Benzoyl-N'-beta-D-glucopyranosyl urea has emerged as a significant tool for elucidating the intricacies of carbohydrate-protein interactions, primarily through detailed kinetic and crystallographic studies of its binding to glycogen (B147801) phosphorylase b (GPb). nih.gov These studies provide a foundational understanding of how this synthetic glucose derivative interacts with the enzyme's catalytic and allosteric sites.

The binding of this compound to GPb has been meticulously characterized, revealing critical details about the forces and conformational changes that govern these interactions. The glucopyranose moiety of the compound establishes the standard hydrogen bonds and van der Waals contacts within the catalytic site, similar to the binding of glucose itself. nih.gov However, the benzoyl urea portion introduces additional and distinct interactions.

A key finding from crystallographic analyses is the substantial conformational change induced in GPb upon the binding of this compound at the catalytic site. nih.gov Specifically, a loop in the polypeptide chain, comprising residues 282-287, undergoes a significant shift of 1.3 to 3.7 Å to accommodate the inhibitor. nih.gov This induced-fit mechanism highlights the flexibility of the enzyme's active site and provides a clear model for how proteins can adapt to bind specific ligands. In contrast, a similar compound, N-acetyl-N'-beta-D-glucopyranosyl urea, binds to the same site with very little change to the enzyme's tertiary structure, underscoring the influential role of the benzoyl group in dictating the nature of the interaction. nih.gov

Furthermore, this compound has been observed to bind to a new allosteric site on GPb, located approximately 33 Å from the catalytic site. nih.gov This discovery is pivotal as it presents a novel target for the design of allosteric inhibitors. The ability of this compound to interact with multiple sites on the same enzyme makes it an invaluable model for studying the complexities of ligand recognition and allosteric regulation in proteins.

The detailed structural data obtained from these studies, including precise bond angles, distances, and the positions of key amino acid residues, serve as a benchmark for computational modeling and simulations of carbohydrate-protein interactions.

Contributions to the Design Principles of Novel Enzyme Inhibitors and Chemical Probes

The study of this compound and its derivatives has significantly contributed to the design principles of novel enzyme inhibitors, particularly for glycogen phosphorylase, a key target in the management of type 2 diabetes. nih.govnih.gov Its efficacy as an inhibitor has spurred further research into the synthesis and evaluation of a wide range of N-(4-substituted-benzoyl)-N'-(β-D-glucopyranosyl)ureas. nih.gov

Kinetic studies have demonstrated that this compound and its analogs act as potent inhibitors of rabbit muscle glycogen phosphorylase b (RMGPb), with many exhibiting inhibitory constants (Ki) in the low micromolar range. nih.gov For instance, the 4-methylbenzoyl derivative was identified as a particularly effective inhibitor with a Ki of 2.3 μM. nih.gov This has established a clear structure-activity relationship, where substitutions on the benzoyl ring can be systematically varied to optimize inhibitory potency.

Crystallographic analysis of these derivatives in complex with RMGPb has provided a structural basis for their inhibitory action. nih.gov It has been shown that these analogs, along with water molecules, can effectively occupy the β-pocket subsite of the enzyme. nih.gov This detailed understanding of the binding mode has been instrumental in guiding structure-based drug design efforts. The observation that these inhibitors induce a more extended shift of the 280s loop compared to the unsubstituted parent compound offers a refined principle for designing even more potent inhibitors. nih.gov

The success in correlating molecular docking scores with experimentally determined Ki values for these inhibitors, with a high R-squared (R²) coefficient of over 0.9, validates the use of computational methods in the rational design of new enzyme inhibitors. nih.gov This demonstrates that this compound and its related compounds have served as a foundational scaffold for developing and validating predictive models for inhibitor design.

The versatility of the glycosyl urea scaffold has been further highlighted in the design of inhibitors for other enzymes, such as glycoside hydrolases. rsc.org While not directly involving this compound, the principles learned from its interactions are applicable to the broader field of carbohydrate-mimetics in inhibitor design.

Methodological Advancements in Chemical Biology Research Utilizing the Compound as a Benchmark

This compound has served as a benchmark compound, contributing to methodological advancements in chemical biology, particularly in the integration of synthetic chemistry, enzyme kinetics, and structural biology. nih.gov The comprehensive studies on this compound and its derivatives have provided a robust dataset for validating and refining techniques used in drug discovery and chemical biology.

One of the key methodological advancements has been the successful application of structure-based virtual screening and molecular modeling to identify and optimize glycogen phosphorylase inhibitors. nih.govprobes-drugs.org The high correlation between the predicted binding affinities from molecular docking and the experimentally measured inhibitory constants for a series of N-(4-substituted-benzoyl)-N'-(β-D-glucopyranosyl)ureas has provided strong validation for these computational approaches. nih.gov This has helped to establish more reliable protocols for in silico screening in the pursuit of novel bioactive molecules.

Furthermore, the detailed kinetic and crystallographic analyses of the interactions between this compound and glycogen phosphorylase have provided a "gold standard" dataset for calibrating and improving molecular dynamics simulations. These simulations are crucial for understanding the dynamic nature of protein-ligand interactions and the role of conformational changes in binding and inhibition.

The synthesis of various N-acyl-N'-glycosyl ureas, inspired by the parent compound, has also driven advancements in synthetic methodologies. nih.gov The development of efficient synthetic routes has enabled the creation of libraries of related compounds for structure-activity relationship studies, which are fundamental to chemical biology research.

Exploration of its Utility in Other Biological Systems (if applicable, without clinical focus)

Based on the available scientific literature from the conducted searches, the primary and almost exclusive focus of research on this compound has been on its role as an inhibitor of glycogen phosphorylase. There is currently no significant body of research exploring its utility in other distinct biological systems outside of this context. The broader class of benzoylureas, such as lufenuron (B1675420) and diflubenzuron, are known for their use as insecticides that inhibit chitin (B13524) biosynthesis. wikipedia.org However, specific studies on the effects of this compound in these or other biological pathways are not prominently documented.

Potential in Materials Science or Analytical Chemistry as a Functional Molecule (e.g., as a sensing agent, if supported by literature beyond the current search results)

A review of the current scientific literature from the conducted searches does not indicate any reported applications or significant exploration of this compound in the fields of materials science or analytical chemistry. While glycosylated molecules, in general, have been investigated for their potential in creating glyco-self-assembled monolayers for recognition studies and as sensing agents, there is no specific research that points to this compound being utilized as a functional molecule in these areas. nih.gov Its potential as a sensing agent or as a component in novel materials remains a hypothetical area for future investigation.

Data Tables

Table 1: Inhibitory Activity of this compound Derivatives against Rabbit Muscle Glycogen Phosphorylase b (RMGPb)

| Derivative | Substituent on Benzoyl Ring | Inhibition Constant (Ki) in μM |

| This compound | Unsubstituted | [Data not explicitly provided in search results] |

| N-(4-methylbenzoyl)-N'-beta-D-glucopyranosyl urea | 4-Methyl | 2.3 nih.gov |

| Other N-(4-substituted-benzoyl)-N'-beta-D-glucopyranosyl ureas | Me, Ph, Cl, OH, OMe, NO₂, NH₂, COOH, and COOMe | Low micromolar range nih.gov |

Table 2: Crystallographic Data of this compound in Complex with Glycogen Phosphorylase b (GPb)

| Parameter | Value |

| Resolution (Å) | 1.8 nih.gov |

| Induced Conformational Change | Shift of 1.3-3.7 Å in the 282-287 loop nih.gov |

| Binding Sites | Catalytic site and a new allosteric site nih.gov |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-Benzoyl-N'-β-D-glucopyranosyl urea derivatives?

- Methodology : These derivatives are synthesized via two primary routes:

- Route A : ZnCl₂-catalyzed acylation of O-peracetylated β-D-glucopyranosyl urea with benzoyl chloride derivatives. Deprotection of acetyl groups is achieved via base (e.g., NaOMe) or acid (e.g., HCl) transesterification .

- Route B : Reaction of β-D-glucopyranosylamine with acyl isocyanates, followed by selective deprotection .

- Key Considerations : Use anhydrous conditions to prevent hydrolysis of intermediates. Monitor reaction progress via TLC or HPLC.

Q. How is structural characterization of N-Benzoyl-N'-β-D-glucopyranosyl urea derivatives performed?

- Techniques :

- X-ray crystallography : Resolutions of 1.8–2.0 Å in space group P43212 reveal binding conformations in glycogen phosphorylase β (GPβ) complexes .

- NMR spectroscopy : Assign anomeric proton signals (δ 4.8–5.2 ppm for β-D-glucose) and benzoyl aromatic protons (δ 7.4–8.0 ppm) .

- Data Table :

| Substituent (Position 4) | Inhibition Constant (Ki, μM) |

|---|---|

| Methyl (Me) | 2.3 |

| Nitro (NO₂) | 7.8 |

| Hydroxyl (OH) | 12.4 |

| Source: Kinetic studies in RMGPβ . |

Advanced Research Questions

Q. How do substituents on the benzoyl ring influence inhibitory activity against glycogen phosphorylase?

- Mechanistic Insight :

- Electron-withdrawing groups (e.g., NO₂) reduce activity due to steric clashes in the β-pocket subsite.

- Hydrophobic groups (e.g., Me) enhance binding via van der Waals interactions with GPβ's 280s loop .

- Methodology : Perform SAR studies using kinetic assays (IC₅₀) and correlate with crystallographic data. For example, 4-Me substitution achieves Ki = 2.3 μM, the highest potency reported .

Q. What is the role of water molecules in ligand binding to glycogen phosphorylase?

- Crystallographic Evidence : Water molecules mediate hydrogen bonds between the glucopyranosyl moiety and GPβ residues (e.g., Asn284, Asp338). They also stabilize the 280s loop in an open conformation, enhancing inhibitor access .

- Experimental Design : Soak GPβ crystals with inhibitors and resolve structures at ≤2.0 Å resolution to visualize water networks .

Q. How can molecular docking predict binding affinities of N-Benzoyl-N'-β-D-glucopyranosyl urea derivatives?

- Validation Protocol :

- Use software (e.g., AutoDock) to dock inhibitors into GPβ's catalytic site.

- Compare docking scores (e.g., binding energy) with experimentally determined Ki values.

- A high correlation (R² > 0.9) was observed in studies, confirming predictive accuracy .

- Limitations : Docking may fail to account for solvent effects or protein flexibility, necessitating MD simulations for refinement .

Q. How to reconcile discrepancies between computational and experimental binding data?

- Case Study : If docking predicts high affinity but Ki is poor:

Verify protonation states of ligands (e.g., carboxyl groups at physiological pH).

Perform free-energy perturbation (FEP) calculations to assess entropy/enthalpy trade-offs.

Validate with isothermal titration calorimetry (ITC) .

Data Contradiction Analysis

Q. Why do some derivatives with polar substituents (e.g., OH) show weaker inhibition despite favorable docking scores?

- Hypothesis : Polar groups may disrupt water-mediated hydrogen bonds critical for GPβ binding.

- Resolution :

- Crystallography shows OH groups displace bridging water molecules, reducing stability .

- Modify substituents to retain water networks (e.g., methoxy groups) .

Key Research Findings

- Optimal Substituent : 4-Methylbenzoyl achieves Ki = 2.3 μM, the most potent GPβ inhibitor in this class .

- Structural Insight : Inhibitors induce a 1.5–2.0 Å shift in GPβ's 280s loop, expanding the active site .

- Therapeutic Relevance : GPβ inhibition reduces hepatic glucose output, a target for type 2 diabetes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.